molecular formula C20H22N4O4 B2786411 N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide CAS No. 894021-89-7

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

Cat. No. B2786411
CAS RN: 894021-89-7
M. Wt: 382.42
InChI Key: GNKDVCGKGAKDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide, also known as MP-10, is a synthetic compound that has shown promising results in scientific research. It belongs to the class of compounds known as pyrrolidinyl ureas and has been studied for its potential use in cancer treatment and other medical applications.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, we can speculate that it may bind to its target(s) through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given its potential to interact with various proteins or enzymes, it could potentially influence a wide range of biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the changes induced upon binding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Without specific information on this compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .

This will provide valuable insights into the compound’s potential therapeutic applications .

properties

IUPAC Name

N-[4-[[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13(25)21-14-6-8-15(9-7-14)22-20(27)23-16-10-19(26)24(12-16)17-4-3-5-18(11-17)28-2/h3-9,11,16H,10,12H2,1-2H3,(H,21,25)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKDVCGKGAKDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide

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